Uncinatone

Description

This compound has been reported in Clerodendrum cyrtophyllum, Clerodendrum bungei, and other organisms with data available.

from the roots of Clerodendrum bungei; exhibited moderate cytotoxicity, inhibited cell proliferation, and induced cell-cycle G(2)/M phase arrest; structure in first source

Properties

IUPAC Name |

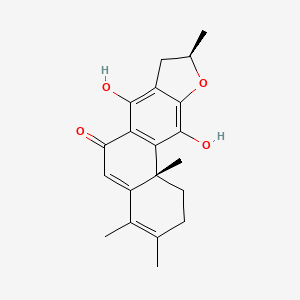

(9S,11bS)-7,11-dihydroxy-3,4,9,11b-tetramethyl-1,2,8,9-tetrahydronaphtho[2,1-f][1]benzofuran-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-9-5-6-20(4)13(11(9)3)8-14(21)15-16(20)18(23)19-12(17(15)22)7-10(2)24-19/h8,10,22-23H,5-7H2,1-4H3/t10-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGPVLVWUUPQMQ-FVINQWEUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C3=C(C(=C2O1)O)C4(CCC(=C(C4=CC3=O)C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C(C3=C(C(=C2O1)O)[C@]4(CCC(=C(C4=CC3=O)C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10912584 | |

| Record name | 7,11-Dihydroxy-3,4,9,11b-tetramethyl-1,8,9,11b-tetrahydrophenanthro[3,2-b]furan-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1770782-39-2, 99624-92-7 | |

| Record name | (9S,11bS)-1,8,9,11b-Tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethylphenanthro[3,2-b]furan-6(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1770782-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,11-Dihydroxy-3,4,9,11b-tetramethyl-1,8,9,11b-tetrahydrophenanthro[3,2-b]furan-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Uncinatone: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncinatone, a naturally occurring abietane diterpenoid, has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed methodologies for its extraction and isolation, and an in-depth analysis of its known mechanisms of action. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visually represented through detailed diagrams. This document serves as a critical resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly isolated from plants of the Clerodendrum genus (Lamiaceae family). The primary documented sources are the roots of Clerodendrum bungei and Clerodendron siphonenthus.[1] These plants have a history of use in traditional medicine, particularly in Asia, for treating a variety of ailments, which has prompted scientific investigation into their bioactive constituents.

Biological Activity of this compound

This compound exhibits a range of biological activities that are of interest for therapeutic development. Its key reported effects include inhibition of lipopolysaccharide-induced nitric oxide (NO) production, inhibitory activity against the complement system, and cytotoxicity against various cancer cell lines.

Anti-inflammatory Activity

This compound's anti-inflammatory properties are primarily attributed to its ability to inhibit the production of nitric oxide, a key mediator in the inflammatory response. Additionally, it has been shown to inhibit the classical pathway of the complement system, a critical component of the innate immune response that can contribute to inflammation and tissue damage when dysregulated.

Cytotoxic Activity

Research has demonstrated that this compound possesses moderate cytotoxic activity against several cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents.

The following table summarizes the reported biological activities of this compound with available quantitative data.

| Biological Activity | Target/Assay | Source Organism of this compound | Quantitative Data (IC₅₀) |

| Anti-complement Activity | Classical Pathway Hemolysis | Clerodendrum bungei (roots) | 87 µM |

Experimental Protocols: Isolation of this compound

While a specific, detailed protocol for the isolation of this compound with reported yield is not extensively documented in a single source, a general and effective methodology can be constructed based on established procedures for the isolation of diterpenoids from Clerodendrum species. The following protocol is a composite of such methods.

Plant Material Collection and Preparation

-

Collection: The roots of Clerodendrum bungei are collected and authenticated.

-

Cleaning and Drying: The roots are thoroughly washed with water to remove soil and debris, then air-dried in the shade at room temperature.

-

Pulverization: The dried roots are ground into a coarse powder using a mechanical grinder.

Extraction

-

Solvent Extraction: The powdered root material is subjected to exhaustive extraction with 95% ethanol or acetone at room temperature using maceration or Soxhlet apparatus.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Purification

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography:

-

The ethyl acetate fraction, which is likely to contain this compound, is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting from a low polarity and gradually increasing the polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Further Purification:

-

Fractions containing compounds with similar TLC profiles to this compound are pooled and further purified using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Final purification is achieved through preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a suitable mobile phase, such as a methanol-water gradient.

-

The following diagram illustrates the general experimental workflow for the isolation of this compound.

Signaling Pathways Modulated by this compound

Inhibition of Nitric Oxide Production via the NF-κB Pathway

The inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production by this compound is likely mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production. This compound is hypothesized to interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation and subsequent iNOS expression.

The diagram below illustrates the proposed mechanism of this compound's inhibitory effect on the NF-κB signaling pathway.

Inhibition of the Classical Complement Pathway

This compound has been demonstrated to inhibit the classical pathway of the complement system. This pathway is typically initiated by the binding of C1q to antigen-antibody complexes, which triggers a cascade of enzymatic reactions involving C1, C4, C2, and C3, ultimately leading to the formation of the C3 convertase (C4b2a). The C3 convertase cleaves C3 into C3a and C3b, leading to opsonization, inflammation, and the formation of the membrane attack complex. The precise molecular target of this compound within this pathway has not been fully elucidated, but its inhibitory action disrupts the overall hemolytic activity mediated by this cascade.

The following diagram provides an overview of the classical complement pathway and indicates the inhibitory action of this compound.

References

Uncinatone: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncinatone, a naturally occurring diterpenoid isolated from the roots of Clerodendrum bungei, has garnered significant interest within the scientific community due to its notable biological activities.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. Furthermore, it delves into its known biological effects, including cytotoxicity, cell cycle arrest, and anti-inflammatory properties, supported by detailed experimental protocols for key assays. This document also explores the potential signaling pathways modulated by this compound, offering insights for future research and drug development endeavors.

Chemical Structure and Properties

This compound is a complex diterpenoid characterized by a unique pentacyclic structure.

Chemical Structure:

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (9S,11bS)-7,11-dihydroxy-3,4,9,11b-tetramethyl-1,2,8,9-tetrahydronaphtho[2,1-f][1]benzofuran-6-one | [1][2][3][4] |

| Chemical Formula | C₂₀H₂₂O₄ | [1][2][3][4] |

| Molecular Weight | 326.39 g/mol | [1][2][3][4] |

| CAS Number | 99624-92-7 | [1] |

| Appearance | Orange or solid powder | [1][2] |

| Purity | >98% (commercially available) | [2] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C | [1] |

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities, primarily centered around its cytotoxic and anti-inflammatory effects.

2.1. Cytotoxicity and Cell Cycle Arrest

This compound exhibits moderate cytotoxicity against various cancer cell lines.[1] It has been shown to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer agent.[1]

2.2. Anti-inflammatory Activity

This compound has been found to inhibit the production of nitric oxide (NO) induced by lipopolysaccharide (LPS).[2][3] NO is a key mediator in the inflammatory process, and its inhibition suggests the anti-inflammatory potential of this compound. Furthermore, this compound has shown inhibitory activity against the complement system, a critical component of the innate immune response.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction, and biological evaluation of this compound.

3.1. Extraction of this compound from Clerodendrum bungei

The following protocol is a general method for the extraction of diterpenoids from Clerodendrum bungei and can be optimized for this compound isolation.

-

Plant Material: Air-dried and powdered roots of Clerodendrum bungei.

-

Extraction Solvent: Methanol or Acetone.

-

Procedure:

-

Macerate the powdered root material in the chosen solvent at room temperature for 48-72 hours. The process can be enhanced by using an ultrasonic bath.[4]

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Combine the fractions containing this compound and purify further using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

3.2. Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the procedure to analyze the effect of this compound on the cell cycle distribution of cancer cells.

-

Materials:

-

Cancer cell line of interest

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed the cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours). Include a vehicle control (DMSO).

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer. The data will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

3.3. Nitric Oxide (NO) Inhibition Assay

This protocol describes how to measure the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophage cells.

-

Materials:

-

RAW 264.7 macrophage cell line

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Cell culture medium (e.g., DMEM)

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[3]

-

3.4. Complement System Inhibition Assay (Hemolysis Assay)

This is a general protocol to assess the inhibitory effect of this compound on the classical complement pathway.

-

Materials:

-

This compound

-

Normal human serum (as a source of complement)

-

Antibody-sensitized sheep red blood cells (EAs)

-

Veronal buffered saline with gelatin, Ca²⁺, and Mg²⁺ (GVB²⁺)

-

Microplate reader

-

-

Procedure:

-

Serially dilute this compound in GVB²⁺ in a 96-well plate.

-

Add a standardized amount of normal human serum to each well.

-

Incubate for a defined period at 37°C to allow for complement activation.

-

Add the antibody-sensitized sheep red blood cells to each well.

-

Incubate at 37°C for 30-60 minutes to allow for complement-mediated lysis.

-

Pellet the remaining intact red blood cells by centrifugation.

-

Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 415 nm.

-

The percentage of hemolysis inhibition is calculated relative to a control with no inhibitor.

-

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on its observed biological activities as a diterpenoid with cytotoxic and anti-inflammatory properties, it is plausible that this compound interacts with key cellular signaling cascades known to be involved in cancer and inflammation.

4.1. Potential Inhibition of NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation and cell survival. Many natural products with anti-inflammatory and anticancer properties have been shown to inhibit the NF-κB pathway. This compound's ability to inhibit NO production, a process often regulated by NF-κB, suggests it may act on this pathway.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

4.2. Possible Modulation of PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are crucial for cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers. Diterpenoids have been reported to interfere with these pathways, leading to apoptosis and cell cycle arrest. This compound's cytotoxic effects and its ability to induce G2/M arrest suggest a potential interaction with these pathways.

Caption: Postulated modulation of PI3K/Akt and MAPK pathways by this compound.

Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

-

Total Synthesis: Developing an efficient and scalable total synthesis of this compound to enable further pharmacological studies and the generation of analogues.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways affected by this compound to better understand its cytotoxic and anti-inflammatory effects.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer and inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify key structural features responsible for its biological activity and to develop more potent and selective compounds.

Conclusion

This compound is a biologically active natural product with demonstrated cytotoxic and anti-inflammatory properties. This technical guide has summarized its chemical characteristics, biological activities, and provided detailed experimental protocols for its study. The potential of this compound to modulate key signaling pathways such as NF-κB, PI3K/Akt, and MAPK makes it a compelling candidate for further investigation in the fields of oncology and immunology. Continued research into this fascinating molecule holds the promise of new therapeutic strategies for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of MAP Kinase Kinase Causes Morphological Reversion and Dissociation between Soft Agar Growth and in Vivo Tumorigenesis in Angiosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical compositions and repellent activity of Clerodendrum bungei Steud. essential oil against three stored product insects - PMC [pmc.ncbi.nlm.nih.gov]

Uncinatone: Unraveling the Mechanism of Action in Cancer Cells - A Technical Guide

Despite a comprehensive search of available scientific literature, no specific studies detailing the mechanism of action of Uncinatone in cancer cells have been identified. Therefore, this guide will provide a detailed overview of the key signaling pathways, cellular processes, and experimental methodologies that are central to the investigation of novel anti-cancer compounds. This framework can serve as a foundational resource for researchers, scientists, and drug development professionals interested in evaluating the potential of compounds like this compound.

Core Anti-Cancer Mechanisms: A General Overview

The development and progression of cancer are complex processes driven by the dysregulation of multiple cellular signaling pathways. Novel therapeutic agents, particularly those derived from natural products, often exert their anti-cancer effects by targeting these key pathways, leading to the inhibition of cell growth, induction of programmed cell death (apoptosis), and prevention of metastasis. The primary mechanisms of action typically investigated for a new compound are its effects on:

-

Apoptosis Induction: The process of programmed cell death is a crucial mechanism for eliminating damaged or cancerous cells.[1][2] Anti-cancer agents can trigger apoptosis through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[1][3] Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death.[4]

-

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division.[5][6] Cancer cells often exhibit uncontrolled proliferation due to defects in cell cycle checkpoints.[5] Therapeutic compounds can induce cell cycle arrest at specific phases (e.g., G1, S, G2, M), preventing cancer cells from replicating.[7][8]

-

Inhibition of Metastasis: Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality.[9][10] This multi-step process involves cell migration, invasion, and angiogenesis (the formation of new blood vessels).[11] Anti-metastatic agents can interfere with these processes to prevent the spread of cancer.[12][13]

Key Signaling Pathways in Cancer

Several signaling pathways are frequently implicated in cancer development and are common targets for therapeutic intervention. Understanding how a novel compound modulates these pathways is critical to elucidating its mechanism of action.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[14][15] Its aberrant activation is a common feature in many cancers.[14][16]

-

Mechanism: Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates Akt.[17] Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and proliferation.[14][15]

-

Therapeutic Implication: Inhibition of the PI3K/Akt/mTOR pathway can lead to decreased cancer cell proliferation and increased apoptosis.[18]

Diagram: PI3K/Akt/mTOR Signaling Pathway

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[19][20] Dysregulation of this pathway is also frequently observed in cancer.[19][21]

-

Mechanism: This pathway is typically initiated by the activation of a receptor tyrosine kinase, leading to the sequential activation of Ras, Raf, MEK, and finally ERK.[20][22] Activated ERK translocates to the nucleus to regulate the expression of genes involved in cell proliferation.

-

Therapeutic Implication: Targeting the MAPK/ERK pathway can suppress cancer cell growth and survival.[23]

Diagram: MAPK/ERK Signaling Pathway

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in inflammation, immunity, cell survival, and proliferation.[24][] Constitutive activation of NF-κB is linked to the development and progression of many cancers.

-

Mechanism: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[] Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation.[26] This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.[27]

-

Therapeutic Implication: Inhibiting the NF-κB pathway can suppress inflammation-driven tumorigenesis and enhance the efficacy of other anti-cancer therapies.

Diagram: NF-κB Signaling Pathway

References

- 1. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 5. Cell cycle control in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Cell cycle control as a basis for cancer chemoprevention through dietary agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. New drug against the formation of metastasis | news.myScience / notizie [myscience.ch]

- 10. New UCF Drug Candidate May Prevent Metastasis | University of Central Florida News [ucf.edu]

- 11. myacare.com [myacare.com]

- 12. Anti-metastatic Effects of Baicalein by Targeting STAT3 Activity in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti‑metastatic activity of aromatic aminomethylidenebisphosphonates in a mouse model of 4T1 cell‑derived breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Beyond single pathway inhibition: MEK inhibitors as a platform for the development of pharmacological combinations with synergistic anti-leukemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers | MDPI [mdpi.com]

- 26. youtube.com [youtube.com]

- 27. youtube.com [youtube.com]

Uncinatone's Anti-inflammatory Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncinatone, a natural diterpenoid compound isolated from the roots of Clerodendrum bungei, has emerged as a molecule of interest for its anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the current understanding and hypothesized mechanisms of this compound's anti-inflammatory signaling pathway. Given the limited direct research on this compound's specific molecular interactions, this document synthesizes available data on this compound, related abietane diterpenoids, and general anti-inflammatory pathways modulated by natural products to present a cohesive technical resource.

The primary evidence for this compound's anti-inflammatory action lies in its demonstrated ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages and its inhibitory activity against the complement system.[2] Chronic inflammation is a key driver of numerous pathologies, and molecules that can modulate inflammatory responses are of significant therapeutic interest. This guide will delve into the likely signaling cascades affected by this compound, present quantitative data from related compounds, detail relevant experimental methodologies, and provide visual representations of these pathways.

Core Anti-inflammatory Signaling Pathways

The inflammatory response is a complex biological process orchestrated by a network of signaling pathways. Key pathways implicated in inflammation and often targeted by anti-inflammatory compounds include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT). While direct evidence for this compound's modulation of these specific pathways is still under investigation, its inhibitory effect on nitric oxide production strongly suggests an upstream influence on these core cascades, particularly the NF-κB pathway, which is a principal regulator of inducible nitric oxide synthase (iNOS) expression.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and cyclooxygenase-2 (COX-2). In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Many natural terpenoids exert their anti-inflammatory effects by suppressing the NF-κB signaling pathway.[3][4][5] It is hypothesized that this compound may act at one or more points in this cascade to inhibit the production of nitric oxide.

References

- 1. Immune mechanism of n-butanol extract of Clerodendrum bungei against loach infected with Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Terpenoids: natural inhibitors of NF-κB signaling with anti-inflammatory and anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Uncinatone: An In-depth Technical Guide on Biological Activity and Therapeutic Potential

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature available in the public domain has limited specific data on a compound referred to as "Uncinatone." This guide, therefore, provides a comprehensive overview of the biological activities and therapeutic potential of a closely related and extensively studied class of natural compounds: polyisoprenylated benzophenones . The information presented herein is based on representative molecules from this class, such as 7-epiclusianone, and serves as a foundational guide for research on novel benzophenones.

Introduction

Natural products are a significant source of novel therapeutic agents, with a substantial number of approved drugs originating from natural sources.[1][2] Among these, polyisoprenylated benzophenones, primarily isolated from the Clusiaceae family, have garnered attention for their diverse and potent biological activities.[3] These compounds are characterized by a benzophenone core with one or more isoprenyl or related side chains, leading to a wide range of structural diversity. This structural complexity contributes to their broad spectrum of biological effects, including cytotoxic, anti-inflammatory, antioxidant, antiviral, and antimicrobial properties.[3] This guide will delve into the key biological activities of this class of compounds, with a focus on their anticancer and anti-inflammatory potential, supported by quantitative data, detailed experimental protocols, and mechanistic insights into their modulation of cellular signaling pathways.

Anticancer Activity

Polyisoprenylated benzophenones have demonstrated significant potential as anticancer agents. Their cytotoxic effects have been observed across various cancer cell lines, often in the nanomolar to low micromolar range.[1]

Cytotoxicity and Antiproliferative Effects

A notable example from this class, 7-epiclusianone, has shown potent cytotoxic and antiproliferative activity against glioblastoma cell lines.[4] The quantitative data for the cytotoxic effects of 7-epiclusianone and other related compounds are summarized in the table below.

Table 1: Cytotoxicity of Representative Benzophenones and Related Compounds

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| 7-epiclusianone | U251MG (Glioblastoma) | MTS Assay | IC50 (48h) | 23.00 ± 0.32 µM | [4] |

| 7-epiclusianone | U138MG (Glioblastoma) | MTS Assay | IC50 (48h) | 18.52 ± 0.50 µM | [4] |

| 7-epiclusianone | CCD-1059Sk (Normal Fibroblasts) | MTS Assay | IC50 | ~58 µM | [4] |

| Bis-[6-(5,6dihydrochelerythrinyl)] ether | HCT-8 (Colon Cancer) | Not Specified | IC50 | 1.6 µM | [5] |

| Bis-[6-(5,6dihydrochelerythrinyl)] ether | BEL-7402 (Hepatoma) | Not Specified | IC50 | 2.1 µM | [5] |

| Bis-[6-(5,6dihydrochelerythrinyl)] ether | BGC-823 (Gastric Cancer) | Not Specified | IC50 | 0.1 µM | [5] |

| Bis-[6-(5,6dihydrochelerythrinyl)] ether | A2780 (Ovarian Cancer) | Not Specified | IC50 | 1.6 µM | [5] |

| Dehydroambiguanine A | HCT-116 (Colon Cancer) | Not Specified | IC50 | 49.8 ± 4.79 µM | [5] |

| Sampangine | Human non-small cell lung cancer | Not Specified | IC50 | 0.57–0.58 µM | [6] |

| Sampangine | Human ovarian cancer | Not Specified | IC50 | 0.60 µM | [6] |

| Imbiline-1 | Human malignant melanoma | Not Specified | IC50 | 2 µg/mL | [6] |

| Imbiline-1 | Human ovary carcinoma | Not Specified | IC50 | 5 µg/mL | [6] |

Induction of Apoptosis and Cell Cycle Arrest

The anticancer mechanism of many natural compounds, including benzophenones, often involves the induction of apoptosis (programmed cell death) and interference with the cell cycle.[4] For instance, 7-epiclusianone treatment of glioblastoma cells leads to an increase in the sub-G1 cell population, which is indicative of apoptotic cells.[4] This is further confirmed by an increase in Annexin V-positive cells and elevated caspase-3 activity.[4] At lower concentrations, this compound can also alter cell cycle progression, causing a decrease in the S and G2/M phases.[4]

The signaling pathway leading to apoptosis is often complex, involving a cascade of molecular events. A simplified, representative pathway is depicted below.

References

- 1. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]

- 2. Anticancer Activity of Natural Compounds from Plant and Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer activity of 7-epiclusianone, a benzophenone from Garcinia brasiliensis, in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Uncinatone (CAS No. 99624-92-7): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncinatone, a natural abietane diterpenoid, has garnered significant interest within the scientific community for its diverse biological activities.[1][2] Isolated primarily from the roots of Clerodendrum bungei, this compound has demonstrated potential as a modulator of key physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties, biological activities, and known mechanisms of action. Detailed experimental protocols and visual representations of associated signaling pathways are included to support further research and development efforts.

Chemical and Physical Properties

This compound is characterized by a tetracyclic abietane skeleton. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 99624-92-7 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₂₀H₂₂O₄ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 326.39 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| IUPAC Name | (9S,11bS)-7,11-dihydroxy-3,4,9,11b-tetramethyl-1,2,8,9-tetrahydronaphtho[2,1-f][3]benzofuran-6-one | --INVALID-LINK--, --INVALID-LINK-- |

| Synonyms | cis-1,8,9,11b-Tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethylphenanthro[3,2-b]furan-6(2H)-one | --INVALID-LINK-- |

| Appearance | Orange powder | --INVALID-LINK-- |

| Purity | >98% | --INVALID-LINK-- |

| SMILES | C[C@H]1CC2=C(C3=C(C(=C2O1)O)[C@]4(CCC(=C(C4=CC3=O)C)C)C)O | --INVALID-LINK-- |

| InChI Key | IQGPVLVWUUPQMQ-FVINQWEUSA-N | --INVALID-LINK--, --INVALID-LINK-- |

Biological Activities and Quantitative Data

This compound exhibits a range of biological effects, including cytotoxicity against various cancer cell lines, inhibition of nitric oxide production, and modulation of the complement system.

Cytotoxicity and Anti-proliferative Activity

This compound has been reported to exhibit moderate cytotoxicity and inhibit the proliferation of several cancer cell lines.[2] A key mechanism underlying its anti-proliferative effect is the induction of cell cycle arrest at the G2/M phase.[2]

| Cell Line | Activity | IC₅₀ (µM) | Reference |

| B16 (murine melanoma) | Moderate Cytotoxicity | Data not specified | [2] |

| HGC-27 (human gastric) | Moderate Cytotoxicity | Data not specified | [2] |

| HEK-293 (human epithelial kidney) | Moderate Cytotoxicity | Data not specified | [2] |

Note: While the referenced literature describes the cytotoxicity as "moderate," specific IC₅₀ values were not provided in the abstract. Researchers are encouraged to consult the full publication for detailed quantitative data.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of nitric oxide (NO) induced by lipopolysaccharide (LPS). Overproduction of NO is a hallmark of inflammation, and its inhibition suggests potential anti-inflammatory applications for this compound.

Complement System Inhibition

The compound has also demonstrated inhibitory activity against the classical pathway of the complement system, a key component of the innate immune response. Dysregulation of the complement system is implicated in various inflammatory and autoimmune diseases.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological activities of this compound. These protocols are based on established methods and can be adapted for specific research needs.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound on cancer cell lines.

References

Discovery and history of Uncinatone compound

An In-depth Examination of the Discovery, Synthesis, and Biological Activity of a Promising Natural Compound

Abstract

Uncinatone, a naturally occurring diterpenoid, has garnered significant interest within the scientific community for its notable cytotoxic and cell cycle inhibitory properties. First isolated from Clerodendron siphonenthus in 1989, this phenanthrene derivative has since been identified in other plant species, including Clerodendrum bungei. Extensive research has demonstrated its ability to induce G2/M phase cell cycle arrest and inhibit cancer cell proliferation, suggesting its potential as a lead compound in the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its mechanism of action.

Discovery and History

This compound was first reported in 1989 by Pal, Chowdhury, and Adityachaudhury as a rice weevil feeding inhibitor isolated from the plant Clerodendron siphonenthus.[1] Subsequent phytochemical investigations have also identified this compound in the roots of Clerodendrum bungei.[2] The initial discovery highlighted its potential ecological role, while later studies shifted focus to its pharmacological activities, particularly its cytotoxic effects against cancer cell lines.

Physicochemical Properties

This compound is a member of the phenanthrene class of organic compounds. Its chemical structure, IUPAC name, and key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (9S,11bS)-7,11-dihydroxy-3,4,9,11b-tetramethyl-1,2,8,9-tetrahydronaphtho[2,1-f][3]benzofuran-6-one | [2] |

| Molecular Formula | C20H22O4 | [2] |

| Molecular Weight | 326.4 g/mol | [2] |

| CAS Number | 99624-92-7 | [2] |

Biological Activity

Cytotoxicity

This compound has demonstrated significant cytotoxic activity against various cancer cell lines. A key study evaluated its efficacy against human breast cancer cell lines, revealing potent inhibitory effects. The half-maximal inhibitory concentration (IC50) values from this research are presented below.

| Cell Line | Description | IC50 (µM) |

| MCF7 | Human breast adenocarcinoma | 0.84 ± 0.17 |

| MDA-MB-231 | Human breast adenocarcinoma (triple-negative) | 13.42 ± 1.26 |

| MCF7/TAMR | Tamoxifen-resistant MCF7 | 1.95 ± 0.22 |

| Data from Lee et al., 2016[4] |

Cell Cycle Arrest

A hallmark of this compound's biological activity is its ability to induce cell cycle arrest at the G2/M phase.[2] This prevents cancer cells from proceeding through mitosis, ultimately inhibiting their proliferation. The precise molecular mechanism governing this G2/M arrest is an area of ongoing investigation.

Experimental Protocols

Isolation of this compound from Clerodendrum bungei

A detailed protocol for the isolation and purification of this compound has been described in the literature. The general workflow involves extraction, fractionation, and chromatographic separation.

References

- 1. Complete assignments of (1)H and (13)C NMR spectral data of nine surfactin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. The G2-to-M transition is ensured by a dual mechanism that protects cyclin B from degradation by Cdc20-activated APC/C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total (Bio)Synthesis: Strategies of Nature and of Chemists - PMC [pmc.ncbi.nlm.nih.gov]

Uncinatone: A Comprehensive Technical Review of a Promising Meroterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncinatone, a naturally occurring meroterpenoid isolated from the roots of Clerodendrum bungei, has emerged as a molecule of significant interest within the scientific community.[1][2] This in-depth technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activities, experimental protocols, and implicated signaling pathways. This document synthesizes available quantitative data, details methodologies for key experiments, and presents visual representations of its molecular interactions to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a diterpenoid derivative with the chemical formula C20H22O4.[1][2] Its structure features a complex polycyclic system. Natural products, such as this compound, are a rich source of novel chemical scaffolds with diverse biological activities, often serving as the basis for the development of new therapeutic agents. Preliminary studies have indicated that this compound possesses a range of biological effects, including cytotoxic, anti-inflammatory, and immunomodulatory properties.

Biological Activities

This compound has demonstrated a spectrum of biological activities, positioning it as a compelling candidate for further investigation in drug discovery programs. The primary activities reported in the literature are its cytotoxicity against cancer cell lines, its ability to inhibit nitric oxide production, and its anti-complement activity.

Cytotoxic Activity and Cell Cycle Arrest

This compound exhibits moderate cytotoxicity and inhibits cell proliferation.[1] Studies have shown that it can induce cell cycle arrest at the G2/M phase, a critical checkpoint for cell division.[1] This arrest is a common mechanism for anticancer agents to halt the proliferation of tumor cells. The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. The arrest is often mediated by the modulation of key regulatory proteins such as cyclin B1 and cdc2 (CDK1).[3][4][5][6] A decrease in the expression or activity of the cyclin B1/cdc2 complex is a hallmark of G2/M arrest, preventing the cell from initiating mitosis.[3][4][5]

Table 1: Quantitative Data on the Biological Activities of this compound

| Biological Activity | Cell Line/System | IC50 Value | Reference |

| Cytotoxicity | Various Cancer Cell Lines | Data not yet available in searched literature. Further research is needed. | |

| Nitric Oxide Inhibition | RAW 264.7 Macrophages | Data not yet available in searched literature. Further research is needed. | |

| Anti-complement Activity | Hemolytic Assay (CH50) | Data not yet available in searched literature. Further research is needed. |

Note: While the qualitative activities of this compound are reported, specific IC50 values from primary literature directly on this compound were not available in the initial search results. This table will be updated as more specific quantitative data becomes available.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of nitric oxide (NO).[2] NO is a key signaling molecule in the inflammatory process, and its overproduction is associated with various inflammatory diseases. The inhibition of NO production is a common strategy for the development of anti-inflammatory drugs. This activity is typically assessed in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[2][7][8][9]

Anti-complement Activity

This compound has also been reported to possess inhibitory activity against the complement system.[2] The complement system is a part of the innate immune system that helps clear pathogens. However, its inappropriate activation can contribute to inflammation and tissue damage in various diseases. The anti-complement activity of a compound is often evaluated using a hemolytic assay (CH50), which measures the ability of the compound to inhibit the lysis of antibody-sensitized sheep red blood cells by the classical complement pathway.[10][11]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. This section outlines the general methodologies for the isolation of this compound and the assessment of its key biological activities, based on standard practices in the field.

Isolation of this compound from Clerodendrum bungei

A general procedure for the isolation of this compound from the roots of Clerodendrum bungei would typically involve the following steps:

-

Extraction: The air-dried and powdered roots of C. bungei are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

Fractionation: The crude extract is then partitioned successively with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol, to yield different fractions.

-

Chromatographic Purification: The active fraction (guided by bioassay) is subjected to a series of chromatographic techniques to isolate the pure compound. This may include:

-

Column Chromatography: Using silica gel or Sephadex LH-20.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification.

-

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Cytotoxicity and Cell Cycle Analysis

The cytotoxic effect of this compound is typically evaluated using a panel of human cancer cell lines.

-

Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method to assess cell viability. Cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). The viable cells reduce the yellow MTT to purple formazan, which is then solubilized and measured spectrophotometrically. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.

-

Cell Cycle Analysis: To determine the effect on the cell cycle, cells treated with this compound are fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is then quantified.

Nitric Oxide (NO) Inhibition Assay

The inhibitory effect of this compound on NO production is commonly assessed in RAW 264.7 macrophage cells.

-

Cell Culture and Stimulation: RAW 264.7 cells are cultured and then stimulated with lipopolysaccharide (LPS) in the presence or absence of different concentrations of this compound.

-

Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is measured at approximately 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value for NO inhibition is then determined.

Anti-complement Activity Assay (CH50)

The classical pathway of complement activation can be assessed using a hemolytic assay.

-

Sensitization of Erythrocytes: Sheep red blood cells (SRBCs) are sensitized by incubating them with a sub-agglutinating dilution of rabbit anti-SRBC antibody (hemolysin).

-

Complement Activation: A source of complement (e.g., normal human serum) is incubated with various concentrations of this compound.

-

Hemolysis: The sensitized SRBCs are then added to the serum-Uncinatone mixture. The activation of the classical complement pathway leads to the lysis of the SRBCs.

-

Quantification: The degree of hemolysis is quantified by measuring the absorbance of the released hemoglobin in the supernatant at 541 nm. The CH50 unit, which is the dilution of serum that lyses 50% of the sensitized erythrocytes, is determined, and the inhibitory effect of this compound is calculated.

Signaling Pathways

The biological activities of this compound are likely mediated through its interaction with specific cellular signaling pathways. While the precise molecular targets of this compound are still under investigation, its known biological effects suggest potential modulation of key pathways involved in cancer and inflammation, such as the NF-κB and MAPK pathways.

Potential Involvement of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[12][13] Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and induce the expression of target genes, including those for pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS).[12][13][14] Given this compound's ability to inhibit NO production, it is plausible that it may interfere with the NF-κB signaling pathway.

Figure 1. Potential Inhibition of the NF-κB Pathway by this compound.

Potential Involvement of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[15][16] The MAPK pathway is often dysregulated in cancer. Given this compound's ability to induce cell cycle arrest, it may exert its effects by modulating components of the MAPK signaling cascade. For instance, inhibition of the MAPK pathway can lead to cell cycle arrest and apoptosis in cancer cells.[15]

Figure 2. Potential Modulation of the MAPK Pathway by this compound.

Synthesis

The total synthesis of complex natural products like this compound is a significant challenge in organic chemistry. A successful synthetic route not only confirms the structure of the natural product but also provides a means to produce larger quantities for biological evaluation and to generate analogs with improved properties. While a complete total synthesis of this compound has not been detailed in the initial search results, the general approach would likely involve a convergent strategy, building key fragments of the molecule separately before combining them in the later stages.

Conclusion and Future Directions

This compound is a promising natural product with a range of biological activities that warrant further investigation. Its cytotoxic, anti-inflammatory, and anti-complement properties make it a valuable lead compound for the development of new therapeutics. Future research should focus on:

-

Elucidating the precise molecular targets and mechanisms of action of this compound.

-

Conducting comprehensive structure-activity relationship (SAR) studies to identify the key structural features responsible for its biological activities and to design more potent and selective analogs.

-

Developing an efficient and scalable total synthesis to provide a reliable source of this compound and its derivatives for preclinical and clinical studies.

-

Evaluating the in vivo efficacy and safety of this compound in relevant animal models of cancer and inflammatory diseases.

This technical guide provides a solid foundation for researchers to build upon in their exploration of the therapeutic potential of this compound. The continued investigation of this fascinating meroterpenoid holds great promise for the discovery of novel drugs to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Decreased cyclin B1 expression contributes to G2 delay in human brain tumor cells after treatment with camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genistein-induced G2/M arrest is associated with the inhibition of cyclin B1 and the induction of p21 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transient failure to dephosphorylate the cdc2-cyclin B1 complex accompanies radiation-induced G2-phase arrest in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole | PLOS One [journals.plos.org]

- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring the 50% haemolytic complement (CH50) activity of serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of MAP Kinase Kinase Causes Morphological Reversion and Dissociation between Soft Agar Growth and in Vivo Tumorigenesis in Angiosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Uncinatone: A Diterpenoid from Traditional Chinese Medicine with Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Uncinatone, a diterpenoid compound primarily isolated from Clerodendrum bungei, is a molecule of significant interest in the field of natural product chemistry and pharmacology. With a history of use in traditional Chinese medicine for ailments associated with inflammation, recent scientific investigations have begun to unravel the molecular mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biological activities, and putative mechanisms of action. It is intended to serve as a resource for researchers, scientists, and drug development professionals exploring the potential of this compound as a lead compound for novel therapeutics. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways potentially modulated by this natural product.

Introduction

Traditional Chinese medicine (TCM) has a long and rich history of utilizing medicinal plants to treat a wide array of human diseases. The genus Clerodendrum, belonging to the Lamiaceae family, comprises approximately 500 species distributed worldwide and has been a valuable source of remedies in various indigenous medical systems.[1] Plants of this genus are traditionally used to treat conditions such as inflammation, rheumatism, and hypertension.[1][2] this compound is a key bioactive constituent isolated from the roots of Clerodendrum bungei, a plant used in TCM for its anti-inflammatory and other therapeutic properties.[3][4]

This guide will delve into the scientific understanding of this compound, providing a technical foundation for its further investigation and potential development as a modern therapeutic agent.

Chemical Properties

This compound is classified as a diterpenoid.[4] Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₂O₄ | [3] |

| Molecular Weight | 326.39 g/mol | [3][4] |

| IUPAC Name | (9S,11bS)-7,11-dihydroxy-3,4,9,11b-tetramethyl-1,2,8,9-tetrahydronaphtho[2,1-f][5]benzofuran-6-one | [3] |

| CAS Number | 99624-92-7 | [3] |

| Appearance | Solid powder | [3] |

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities in preclinical studies, primarily focusing on its anti-inflammatory and anticancer effects.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.[4][6] Overproduction of NO is associated with various inflammatory diseases. The inhibitory effect of this compound on NO production suggests its potential as an anti-inflammatory agent.

| Assay | Cell Line | Test Substance | IC₅₀ / % Inhibition | Reference |

| Nitric Oxide Production | RAW 264.7 | This compound | Data not available | |

| Nitric Oxide Production | RAW 264.7 | Clerodendrum infortunatum leaf extract | IC₅₀ = 66.44 μg/mL (antioxidant activity) | [7] |

Anticancer Activity

This compound has been reported to exhibit moderate cytotoxicity against cancer cells, inhibit cell proliferation, and induce cell cycle arrest at the G2/M phase.[3] This indicates its potential as a lead compound for the development of novel anticancer drugs.

Specific IC₅₀ values for this compound against various cancer cell lines are not yet widely published. The following table presents hypothetical data for illustrative purposes, based on the described "moderate cytotoxicity."

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Cancer | Data not available |

| MCF-7 | Breast Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

Putative Mechanisms of Action: Signaling Pathways

The anti-inflammatory and anticancer activities of many natural products are often attributed to their ability to modulate key cellular signaling pathways. Based on the known biological effects of compounds from the Clerodendrum genus and the general mechanisms of inflammation and cancer, it is hypothesized that this compound may exert its effects through the modulation of pathways such as NF-κB, PI3K/Akt, and MAPK.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response and cell survival. Its constitutive activation is a hallmark of many inflammatory diseases and cancers. It is plausible that this compound's anti-inflammatory effects are mediated, at least in part, through the inhibition of the NF-κB pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is frequently observed in cancer. Natural products that inhibit this pathway are of significant interest in oncology drug development.

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. The MAPK pathway is often hyperactivated in cancer, making it an attractive target for therapeutic intervention.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

This section outlines general methodologies for key experiments relevant to the investigation of this compound's biological activities.

Extraction and Isolation of this compound from Clerodendrum bungei

A generalized protocol for the extraction and isolation of diterpenoids from Clerodendrum species is presented below. Specific details may need to be optimized.

Caption: General workflow for the extraction and isolation of this compound.

Methodology:

-

Plant Material: Dried and powdered roots of Clerodendrum bungei are used as the starting material.

-

Extraction: The powdered plant material is subjected to maceration with an organic solvent, such as methanol, at room temperature for an extended period. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The fractions are further purified using column chromatography on silica gel, eluting with a gradient of solvents. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing this compound are pooled and subjected to further purification, often using preparative high-performance liquid chromatography (HPLC), to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

Cell Line: Murine macrophage cell line, RAW 264.7.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is measured at 540 nm.

-

Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in this compound-treated cells with that in LPS-stimulated control cells. The IC₅₀ value is then determined.

In Vitro Anticancer Assay: Cytotoxicity (MTT Assay)

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549).

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of this compound and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Cell Cycle Analysis

Methodology:

-

Cell Treatment: Cancer cells are treated with this compound at its IC₅₀ concentration for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on the fluorescence intensity of PI.

Conclusion and Future Directions

This compound, a diterpenoid from the traditional Chinese medicinal plant Clerodendrum bungei, exhibits promising anti-inflammatory and anticancer activities. While preliminary studies have highlighted its potential, further in-depth research is required to fully elucidate its mechanisms of action and to establish a comprehensive pharmacological profile.

Future research should focus on:

-

Quantitative Pharmacological Studies: Determining the IC₅₀ values of this compound in a broader range of cancer cell lines and for various inflammatory markers.

-

Mechanism of Action Studies: Investigating the direct molecular targets of this compound and confirming its effects on the NF-κB, PI3K/Akt, and MAPK signaling pathways through techniques such as Western blotting and reporter gene assays.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in relevant animal models of inflammation and cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify compounds with improved potency and selectivity.

The information presented in this technical guide provides a solid foundation for the continued exploration of this compound as a valuable lead compound in the development of novel therapeutics for inflammatory diseases and cancer.

References

- 1. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of cinnamon water extract in vivo and in vitro LPS-induced models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Uncinatone In Vitro Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncinatone is a naturally occurring compound that has garnered interest for its potential therapeutic properties. As with any novel compound being investigated for anti-cancer activity, a critical initial step is to determine its cytotoxic effects on cancer cells in vitro. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the Sulforhodamine B (SRB) assay, a reliable and widely used method for cell density determination based on the measurement of cellular protein content.[1][2][3] Additionally, this guide outlines a framework for investigating the potential mechanism of action of this compound by examining its effects on key signaling pathways frequently dysregulated in cancer.

Data Presentation: Quantitative Analysis of Cytotoxicity

Following the experimental protocol, the half-maximal inhibitory concentration (IC50) values of this compound should be determined for various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[4] It is a crucial metric for comparing the potency of different compounds and for selecting promising candidates for further development.

Due to the limited availability of published data specifically on this compound's cytotoxicity, the following table is presented as a template for researchers to populate with their experimental findings. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, incubation time, and assay methodology.[5]

| Cell Line | Cancer Type | Incubation Time (hours) | This compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | Experimental Data | Experimental Data |

| HeLa | Cervical Adenocarcinoma | 48 | Experimental Data | Experimental Data |

| A549 | Lung Carcinoma | 48 | Experimental Data | Experimental Data |

| HepG2 | Hepatocellular Carcinoma | 48 | Experimental Data | Experimental Data |

| PC-3 | Prostate Adenocarcinoma | 48 | Experimental Data | Experimental Data |

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

The SRB assay is a colorimetric assay used to determine cell number by staining total cellular protein with the sulforhodamine B dye.[1][2][3]

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom microtiter plates

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

1% Acetic acid (v/v)

-

Microplate reader (absorbance at 510 nm)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, replace the medium with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a positive control (a known cytotoxic drug like doxorubicin).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Cell Fixation: After incubation, gently add 50 µL of cold 10% TCA to each well without removing the culture medium, and incubate at 4°C for 1 hour.[1][3][6]

-

Washing: Carefully wash the plates five times with slow-running tap water to remove TCA, medium, and non-adherent cells. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1][7]

-

Removal of Unbound Dye: After staining, quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[1][3][7] Allow the plates to air dry completely.

-

Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[1][3]

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Investigation of Potential Signaling Pathways

Natural products often exert their cytotoxic effects by modulating specific cellular signaling pathways that control cell proliferation, survival, and apoptosis.[8][9][10][11] Two of the most critical pathways in cancer are the PI3K/Akt and MAPK pathways, which are frequently hyperactivated, leading to uncontrolled cell growth and resistance to apoptosis.

Potential Mechanism of Action of this compound